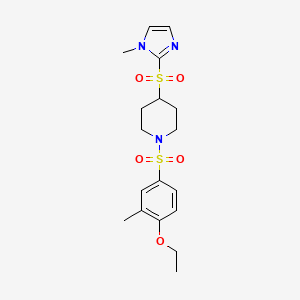

![molecular formula C20H25ClF3N5O3S B2458886 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine CAS No. 2097938-19-5](/img/structure/B2458886.png)

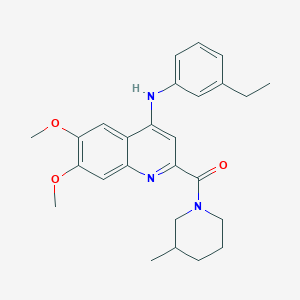

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

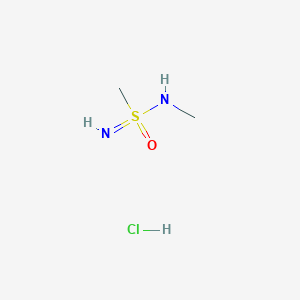

The compound “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine” is a complex organic molecule. It has a molecular weight of 372.15 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, a trifluoromethyl group, a sulfonyl group, and an imidazole ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds can inhibit bacterial phosphopantetheinyl transferase, a key enzyme in bacterial metabolism .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 69-72 degrees Celsius .Scientific Research Applications

Sulfonamides as Terminators of Cationic Cyclisations

Sulfonamides, including those with complex bipiperidine structures, have been investigated for their role as terminators in cationic cyclisations. This research explores the catalytic abilities of trifluoromethanesulfonic acid in inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines, even preferring these formations over piperidines when trapping tertiary carbocations. Such processes are vital for the efficient formation of polycyclic systems, indicating the importance of sulfonamides in synthetic organic chemistry and potential pharmaceutical applications (Haskins & Knight, 2002).

Synthesis and Antibacterial Evaluation of Sulfonamides

The synthesis and evaluation of sulfonamides with piperidine functionalities have shown valuable biological activities. A study introduced new derivatives synthesized through a series of steps, starting from different aralkyl/aryl carboxylic acids. These compounds were structurally elucidated and screened for their antibacterial properties, demonstrating the potential of such molecules in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Biological Activity of Imidazo[1,2-a]pyridines

Research into the synthesis of imidazo[1,2-a]pyridines substituted at specific positions with complex functionalities, including sulfonamide groups, has been conducted to evaluate their potential as antiulcer agents. These compounds have been synthesized and assessed for their antisecretory and cytoprotective properties, demonstrating the versatility of such molecules in medicinal chemistry for the development of new therapeutic agents (Starrett et al., 1989).

Difunctionalization of Imidazopyridines

The novel iodine-induced difunctionalization of imidazopyridines using sodium sulfinates as the sulfur source has been explored. This methodology allows for the selective access to sulfones and sulfides from imidazo[1,2-a]pyridine, showcasing a method for functionalizing such compounds in diverse and potentially biologically active forms (Guo et al., 2018).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary target of the compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA .

Mode of Action

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine acts as an inhibitor of the ACC enzyme . By binding to the enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disrupting fatty acid synthesis .

Biochemical Pathways

The inhibition of ACC by 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine affects the fatty acid synthesis pathway . This disruption can lead to a decrease in the production of important biomolecules that are derived from fatty acids, impacting various cellular functions .

Pharmacokinetics

As a proherbicide, 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine undergoes hydrolysis of its methyl ester to become the active herbicide

Result of Action

The molecular and cellular effects of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine’s action primarily involve the disruption of fatty acid synthesis . This can lead to a decrease in the production of biomolecules derived from fatty acids, potentially affecting various cellular functions .

properties

IUPAC Name |

3-chloro-2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClF3N5O3S/c1-27-12-18(26-13-27)33(30,31)29-8-2-15(3-9-29)28-6-4-16(5-7-28)32-19-17(21)10-14(11-25-19)20(22,23)24/h10-13,15-16H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNVZKYPNWSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClF3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2458810.png)

![4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2458821.png)

![3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2458822.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2458826.png)